molecular formula C11H7FINO2 B12821739 Methyl 5-fluoro-3-iodoquinoline-8-carboxylate

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate

Cat. No.: B12821739
M. Wt: 331.08 g/mol
InChI Key: XDYRKZPLPHXWPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate typically involves the introduction of fluorine and iodine atoms into the quinoline ring system. One common method includes the cyclization of appropriate precursors followed by halogenation reactions. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is essential for quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3-iodoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to target enzymes and receptors. The iodine atom can also play a role in modulating its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-chloroquinoline-8-carboxylate
  • Methyl 5-fluoro-3-bromoquinoline-8-carboxylate
  • Methyl 5-fluoro-3-iodoquinoline-8-sulfonate

Uniqueness

Methyl 5-fluoro-3-iodoquinoline-8-carboxylate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H7FINO2

Molecular Weight

331.08 g/mol

IUPAC Name

methyl 5-fluoro-3-iodoquinoline-8-carboxylate

InChI

InChI=1S/C11H7FINO2/c1-16-11(15)7-2-3-9(12)8-4-6(13)5-14-10(7)8/h2-5H,1H3

InChI Key

XDYRKZPLPHXWPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=C(C=N2)I

Origin of Product

United States

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